3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique structure combining elements of cyclohexene, ethyl, ethoxy, and pyrimidoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without significant loss of efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity . This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexene structure but lacking the indole and pyrimido groups.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share the indole core but differ in their functional groups and overall structure.
Uniqueness
3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of cyclohexene, ethyl, ethoxy, and pyrimidoindole groups, which confer specific chemical and biological properties.
Properties
CAS No. |
896596-70-6 |
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Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C20H23N3O2/c1-2-25-15-8-9-17-16(12-15)18-19(22-17)20(24)23(13-21-18)11-10-14-6-4-3-5-7-14/h6,8-9,12-13,22H,2-5,7,10-11H2,1H3 |
InChI Key |
AEDPVRLSOMEGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CCCCC4 |
solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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